REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8].[NH3:10]>>[NH2:10][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
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700 mg
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Type
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reactant
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Smiles
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ClCC=1C(=NOC1C)C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
vigorously stirred overnight
|
Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The reaction mixture is extracted with isopropyl alcohol/chloroform (10/90, 2×)
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Type
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CONCENTRATION
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Details
|
The combined organic phases are concentrated under nitrogen flow
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Type
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CUSTOM
|
Details
|
The residue is purified by flash chromatography methanol/methylene chloride (5-20%, 1% triethylamine)
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Name
|
|
Type
|
product
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Smiles
|
NCC=1C(=NOC1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |